Elliptinium
Overview
Description
Elliptinium is an antineoplastic agent used in the treatment of metastatic breast cancer under the name Celiptium . It is known to intercalate into DNA and inhibit topoisomerase II . It is highly cytotoxic to L1 210 cells and covalently binds to nucleic acids from L1210 cells .
Synthesis Analysis
While specific details on the synthesis of Elliptinium were not found in the search results, it is known that Elliptinium is a naturally occurring plant alkaloid . It has been developed into the anticancer natural medicine Celiptium .Molecular Structure Analysis
Elliptinium acetate has a molecular formula of C20H20N2O3 . Its molecular weight is 336.38 .Chemical Reactions Analysis
Elliptinium is known to intercalate into DNA and inhibit topoisomerase II . It can be oxidized, yielding a reactive electrophilic form, which is able to bind covalently to a nucleophilic biological molecule .Scientific Research Applications
Antineoplastic Agent : Elliptinium acetate (Celiptium) has been utilized as an antineoplastic agent, particularly in the treatment of metastatic breast cancer. Its mechanism involves intercalating into DNA, and it has shown a covalent binding to nucleic acids of L1210 cells in culture. This binding is not repaired over a period of 40 hours, indicating a persistent effect on DNA (Dugué, Auclair, & Meunier, 1986).
DNA Modification via Redox Process : Elliptinium acetate can modify DNA models through a redox process involving iron salts. In the presence of iron (III) salts, EDTA, and H2O2, 9-OH-NME degrades deoxyguanosine, leading to the formation of hydroxyl radicals (Dugué & Meunier, 1985).
Clinical Activity in Breast Cancer : Elliptinium acetate has demonstrated clinical activity as salvage treatment in breast cancer, with a noted objective response rate and moderate to severe xerostomia as a side effect. No significant haematological toxicity was observed (Rouëssé et al., 1993).
Mechanism of Action : The mechanism of action of Elliptinium, including its intercalation into DNA, was studied in a Phase I clinical trial. The drug showed potential efficacy against various cancers, including Hodgkin's disease, non-Hodgkin's lymphoma, breast cancer, and nasopharyngeal carcinoma, with emesis, xerostomia, and azotemia as dose-limiting side effects (Einzig et al., 1985).
Topoisomerase II Inhibitor : As a topoisomerase II inhibitor, Elliptinium induces DNA breakages, thereby inhibiting DNA replication and RNA and protein synthesis. This property contributes to its anti-cancer capabilities (Definitions, 2020).
Metabolic Studies : The drug's metabolic behavior was studied using a deuterium-labelled version, revealing its presence in urine and bile, and its interactions with biological molecules like N-acetylcysteine and glutathione (Gouyette, 1988).
Immune Reactivity Effects : In mice, Elliptinium exhibited a comparatively low immunodepressive potential at chemotherapeutically effective dosages. It showed significant immune depression only at doses higher than those displaying chemotherapeutic activity (Gallotta, Sironi, Spreafico, & Vecchi, 1986).
Human Antibody Response : The drug can induce antibodies that may result in clinical hemolysis. The study characterized the elliptinium haptenic determinant and its interaction with antibodies (Alberici et al., 1986).
Cardiovascular Effects : The cardiovascular effects of Elliptinium were studied, indicating vasodilation and tachycardia primarily due to histamine release (Eschalier, Lavarenne, Burtin, & Tounissou, 1986).
In Vitro Antitumor Effects : Elliptinium showed in vitro antitumor effects against various cancers, including breast cancer, renal cell carcinoma, and lung cancers. Its activity was compared with adriamycin, suggesting potential for phase II clinical trials in patients with these cancers (Arteaga, Kisner, Goodman, & Von Hoff, 1987).
Oxidative Adduct Formation : Elliptinium's oxidative form binds covalently to various ribonucleos(t)ides, primarily targeting the ribose sugar moiety. This binding leads to the formation of less cytotoxic spiro derivatives, but thio-elliptinium adducts maintain high cytotoxicity (Pratviel et al., 1986).
Conjugates with Monoclonal Antibodies : Conjugates of Elliptinium acetate with mouse monoclonal anti-α-fetoprotein antibodies or Fab fragments were studied for in vitro cytotoxic effects upon human hepatoma cell lines. The specific immunoconjugates showed marked effects in cytotoxicity tests (Alberici et al., 1988).
Pharmacokinetics in Cancer Patients : The pharmacokinetics of elliptinium were studied in cancer patients, revealing low urinary elimination and a large interindividual variation in elimination half-life. The study highlighted the compound's pharmacokinetic profile, important for optimizing its use in cancer treatment (Gouyette et al., 1982).
Mechanism of Action
Safety and Hazards
Elliptinium can induce antibodies that may result in clinical hemolysis . The main side effects observed in the clinical use of Elliptinium include gastrointestinal toxicity (nausea, vomiting, and diarrhea in up to 100% of patients), renal toxicity (10%), xerostomia (40% to 60%), and muscular cramps (20%) .
Future Directions
While specific future directions for Elliptinium were not found in the search results, it is known that natural products like Elliptinium are an important source of new drugs for the treatment of various diseases . Identifying the protein targets of natural products is an effective strategy for understanding their mechanism of action and side effects .
properties
IUPAC Name |
2,5,11-trimethyl-6H-pyrido[4,3-b]carbazol-2-ium-9-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O/c1-10-15-9-20(3)7-6-13(15)11(2)18-17(10)14-8-12(21)4-5-16(14)19-18/h4-9,21H,1-3H3/p+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZQRAQOSAPWELU-UHFFFAOYSA-O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C[N+](=CC2=C(C3=C1NC4=C3C=C(C=C4)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N2O+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
58337-35-2 (acetate), 58447-24-8 (iodide) | |
Record name | 2-Methyl-9-hydroxyellipticinium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058337341 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20866685 | |
Record name | 9-Hydroxy-2,5,11-trimethyl-6H-pyrido[4,3-b]carbazol-2-ium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20866685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Elliptinium | |
CAS RN |
58337-34-1 | |
Record name | 9-Hydroxy-2,5,11-trimethyl-6H-pyrido[4,3-b]carbazolium | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58337-34-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-9-hydroxyellipticinium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058337341 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ELLIPTINIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1F1959S062 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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